molecular formula C15H13NO6 B4036400 3-[(1,3-benzodioxol-5-ylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-[(1,3-benzodioxol-5-ylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B4036400
M. Wt: 303.27 g/mol
InChI Key: HNTUQMMOQJZMPX-UHFFFAOYSA-N
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Description

3-[(1,3-benzodioxol-5-ylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a useful research compound. Its molecular formula is C15H13NO6 and its molecular weight is 303.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.07428713 g/mol and the complexity rating of the compound is 520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Skeletal Rearrangement and Synthesis

Rearrangement into Oxabicyclo Octenones : The reaction of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate with aroyl chloride followed by hydrolysis and treatment with trifluoroacetic acid leads to a stereospecific rearrangement, producing 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones. This showcases a novel skeletal rearrangement from azabicyclo heptene derivatives (Kobayashi, Ono, & Kato, 1992).

Synthesis of Alkaloid-type Frameworks : Employing N-Allyl 3-endo-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid in a multicomponent reaction with aldehydes and isocyanides leads to natural product-like compounds with a 2-aza-7-oxabicyclo[4.3.0]nonane framework, relevant to various alkaloids (Sonaglia, Banfi, Riva, & Basso, 2012).

Chemical Transformations and Methodologies

Pyrrolo and Isoindolo Epoxyquinazolines : The reaction of γ-oxocarboxylic acids with aminomethyl-7-oxabicyclo[2.2.1]hept-5-en-2-ylamine leads to condensed pyrroloepoxyquinazolines, showcasing the versatility of these compounds in synthesizing complex heterocyclic structures (Kanizsai et al., 2007).

Furan as a Diene in Retro-Diels−Alder Reactions : The use of (di-exo-3-amino-7-oxabicyclo[2.2.1]hept-5-en-2-yl)methanol with oxo carboxylic acids demonstrates the application of furan in preparing condensed 1,3-oxazines through retro-Diels−Alder reactions, revealing a method for synthesizing oxazine derivatives (Stájer, Miklós, Kanizsai, Csende, Sillanpää, & Sohår, 2004).

Thromboxane Antagonist Synthesis : The preparation of enantiomeric pairs of a novel thromboxane antagonist from known carboxy-7-oxabicyclo[2,2,1]hept-2-ylmethyl phenyl propionic acid methyl ester demonstrates the therapeutic potential of these compounds in addressing platelet aggregation and thrombi formation (Chern, Yek, Jan, & Kan, 2001).

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO6/c17-14(12-9-3-4-10(22-9)13(12)15(18)19)16-7-1-2-8-11(5-7)21-6-20-8/h1-5,9-10,12-13H,6H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTUQMMOQJZMPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3C4C=CC(C3C(=O)O)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(1,3-benzodioxol-5-ylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-[(1,3-benzodioxol-5-ylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 3
3-[(1,3-benzodioxol-5-ylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-[(1,3-benzodioxol-5-ylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 5
3-[(1,3-benzodioxol-5-ylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 6
3-[(1,3-benzodioxol-5-ylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

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